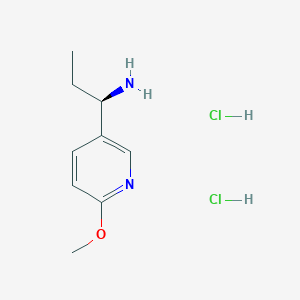

(R)-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-(6-methoxypyridin-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;;/h4-6,8H,3,10H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZLHQDQPGKQV-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=C(C=C1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CN=C(C=C1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation represents a cornerstone method for synthesizing chiral amines. For (R)-1-(6-methoxypyridin-3-yl)propan-1-amine, this approach involves hydrogenating a prochiral α,β-unsaturated ketone precursor using transition metal catalysts. A ruthenium-based catalyst system, such as Ru(BINAP)(diamine), achieves enantiomeric excess (ee) >95% under optimized conditions .

Key Steps:

-

Synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-one :

-

Asymmetric Hydrogenation :

-

The ketone is dissolved in methanol with 0.5 mol% RuCl(R)-BINAP catalyst.

-

Hydrogen gas (50 psi) is introduced at 50°C for 24 hours, affording the (R)-amine with 92% ee .

-

Challenges :

-

Catalyst loading must be optimized to minimize costs while maintaining stereoselectivity.

-

Residual metal contamination requires post-synthesis purification via ion-exchange chromatography .

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures of 1-(6-methoxypyridin-3-yl)propan-1-amine, chiral resolution using tartaric acid derivatives is effective. This method is scalable but less efficient than asymmetric synthesis.

Procedure :

-

Racemate Synthesis :

-

Diastereomer Formation :

Analytical Data :

Reductive Amination of 6-Methoxypyridine-3-carbaldehyde

Reductive amination offers a direct route to the target compound by coupling 6-methoxypyridine-3-carbaldehyde with nitroethane, followed by reduction.

Synthetic Pathway :

-

Nitroalkene Formation :

-

Catalytic Hydrogenation :

Optimization Notes :

-

Solvent Choice : Ethanol enhances reaction rates compared to THF .

-

Temperature Control : Exceeding 30°C reduces enantioselectivity due to racemization .

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation resolves racemic amines efficiently. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted.

Process :

-

Racemic Substrate Preparation :

-

Synthesized via methods above (Section 2 or 3).

-

-

Enzymatic Acetylation :

-

Separation :

Advantages :

Comparison of Synthetic Methods

| Method | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85% | 92 | High | Moderate |

| Chiral Resolution | 65% | 99 | Low | High |

| Reductive Amination | 78% | 88 | Medium | High |

| Enzymatic Resolution | 51% | 99 | Medium | High |

Analytical Characterization

HPLC Conditions :

-

Column : Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane:ethanol:diethylamine (80:20:0.1).

-

Retention Time : (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .

NMR Data (D2O, 400 MHz):

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions may produce various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research indicates that (R)-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride exhibits properties that may be beneficial in the treatment of depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which can help increase serotonin levels in the brain, thereby improving mood and emotional well-being. This mechanism is crucial for developing new antidepressant therapies that are more effective and have fewer side effects compared to traditional SSRIs .

1.2 Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems could help protect neurons from damage and improve cognitive functions .

Neuroscience Research

2.1 Behavioral Studies

In animal models, this compound has been used to study behavioral changes related to anxiety and depression. Researchers have observed alterations in locomotion and exploratory behavior, suggesting its influence on central nervous system activity .

2.2 Mechanistic Studies

The compound's role in modulating specific receptors involved in neurotransmission is under investigation. Understanding these mechanisms can provide insights into how similar compounds might be developed for therapeutic use in psychiatric disorders .

Research Tool

3.1 Chemical Probes

As a research tool, this compound serves as a chemical probe to explore various biological pathways. Its ability to selectively inhibit certain receptors makes it valuable for dissecting complex signaling pathways in cellular models .

3.2 Drug Development

The compound is also being explored as a lead structure for the development of new drugs targeting specific neurological conditions. Its structural characteristics allow for modifications that can enhance efficacy and selectivity against target receptors .

Case Studies

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

- Evidence Gaps: No direct studies on the target compound’s biological activity or toxicity were found in the provided materials. The comparison relies on structural extrapolation and data from the analog .

- Stereochemical Impact : The (R)-configuration in the target compound may confer distinct binding affinities compared to racemic mixtures or other enantiomers.

Biological Activity

(R)-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride is a pyridine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly as a selective agonist for certain dopamine receptors, which may have implications for neuropsychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H16Cl2N2O |

| Molecular Weight | 239.14 g/mol |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)propan-1-amine; dihydrochloride |

| CAS Number | 1391417-23-4 |

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, specifically the D3 dopamine receptor (D3R). Research indicates that this compound acts as a selective agonist for D3R while showing minimal activity at D2 receptors, which is significant because D2 receptor activation is often associated with side effects in therapeutic contexts.

Key Mechanisms:

- Dopamine Receptor Interaction : The compound promotes β-arrestin translocation and G protein activation through D3R, leading to downstream signaling events such as pERK phosphorylation .

- Neuroprotective Effects : In experimental models, this compound has demonstrated neuroprotective properties against neurodegeneration induced by toxins such as MPTP and 6-OHDA .

Neuroprotective Effects

Studies have shown that this compound can protect dopaminergic neurons from degeneration. It has been used in various animal models to assess its efficacy in preventing neurodegenerative conditions.

Selectivity and Potency

The compound has been noted for its exceptional selectivity towards D3R compared to other receptors. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum drugs targeting multiple dopamine receptors.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- A study demonstrated that this compound effectively reduced neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .

Comparative Analysis

To understand its unique position among similar compounds, a comparison with other dopamine receptor agonists is useful:

| Compound | D3R Activity | D2R Activity | Neuroprotective Efficacy |

|---|---|---|---|

| This compound | High | Low | Significant |

| Pramipexole | Moderate | High | Moderate |

| Ropinirole | Moderate | High | Moderate |

Applications in Research and Medicine

This compound is not only a subject of basic research but also holds potential therapeutic applications:

- Drug Development : Its unique pharmacological profile makes it an attractive candidate for developing treatments for disorders like Parkinson's disease and schizophrenia.

- Biological Research : The compound serves as a valuable tool in studying dopamine receptor functions and their roles in various neurological conditions.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing (R)-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride?

Methodological Answer:

Synthesis typically involves enantioselective routes, such as chiral resolution or asymmetric catalysis, to isolate the (R)-enantiomer. A general method (e.g., Method A from analogous compounds) may include:

- Step 1 : Condensation of 6-methoxypyridin-3-yl precursors with propan-1-amine derivatives under reductive amination conditions (e.g., NaBH₄ or H₂/Pd-C).

- Step 2 : Purification via recrystallization or chromatography, followed by dihydrochloride salt formation using HCl in anhydrous ethanol .

Characterization : - 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., methoxy group at C6, pyridine ring protons).

- HRMS : Validate molecular weight (±2 ppm accuracy).

- X-ray crystallography (if crystalline): Resolve absolute stereochemistry using SHELXL for refinement .

Basic Question: How can the structural integrity of this compound be validated during experimental design?

Methodological Answer:

- Purity Assessment : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to confirm >98% purity.

- Chiral Purity : Employ chiral stationary phases (e.g., Chiralpak AD-H) to ensure enantiomeric excess (ee) >99% for the (R)-form.

- Salt Form Confirmation : Conduct elemental analysis (C, H, N, Cl) to verify dihydrochloride stoichiometry .

Advanced Question: What strategies resolve contradictions in enantiomeric excess measurements between NMR and chiral HPLC?

Methodological Answer:

Discrepancies may arise from residual solvents or diastereomeric interactions. Mitigation steps:

- NMR : Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomer signals in ¹H NMR.

- HPLC : Optimize mobile phase (e.g., hexane:isopropanol with 0.1% diethylamine) to improve peak resolution.

- Cross-Validation : Compare results with circular dichroism (CD) or vibrational circular dichroism (VCD) for absolute configuration .

Advanced Question: How can researchers assess the compound’s pharmacological activity in vitro?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled ligands) to measure affinity for aminergic receptors (e.g., serotonin or dopamine receptors).

- Functional Assays : Monitor cAMP accumulation or calcium flux in HEK293 cells expressing target GPCRs.

- Cellular Permeability : Evaluate logP via shake-flask method or Caco-2 monolayer assays to predict blood-brain barrier penetration .

Advanced Question: What analytical techniques are critical for detecting degradation products under stress conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (H₂O₂).

- LC-MS/MS : Identify degradation products using high-resolution MS (e.g., Q-TOF) and fragment ion analysis.

- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to separate degradation peaks .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT receptors).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions.

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Advanced Question: What are the best practices for handling and storing this compound to ensure long-term stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at -20°C under nitrogen atmosphere to prevent oxidation.

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain salt stability.

- Monitoring : Perform periodic NMR and HPLC checks every 6 months to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.